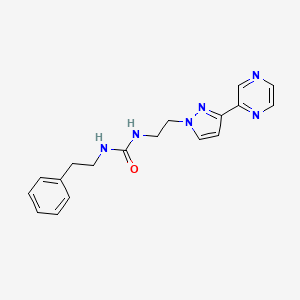

1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c25-18(21-8-6-15-4-2-1-3-5-15)22-11-13-24-12-7-16(23-24)17-14-19-9-10-20-17/h1-5,7,9-10,12,14H,6,8,11,13H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQLKNMCTHOBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

Introduction of the pyrazine ring: The pyrazine ring can be introduced via a cyclization reaction involving a suitable precursor such as a diamine and a dicarbonyl compound.

Coupling of the phenethyl group: The phenethyl group can be introduced through a nucleophilic substitution reaction using a suitable phenethyl halide.

Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Materials Science: Use as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The specific pathways involved will depend on the biological context and the target molecules.

Comparison with Similar Compounds

Research Implications and Limitations

- Biological Potential: Pyrazine-containing compounds (e.g., ) are often explored as kinase inhibitors, suggesting the target compound may share similar mechanisms.

- Synthetic Challenges : The pyrazin-2-yl group may introduce steric hindrance during synthesis, necessitating optimized reaction conditions .

- Gaps in Evidence: Limited data on the target compound’s spectral characterization (e.g., NMR, IR) or bioactivity require further experimental validation.

Biological Activity

1-Phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound consists of a phenethyl group linked to a urea moiety, which is further connected to a pyrazole derivative containing a pyrazinyl substituent. Its structural formula can be represented as follows:

The biological activity of 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea appears to involve interaction with various molecular targets. Notably, it may modulate the activity of enzymes or receptors involved in critical biological pathways. Studies suggest that compounds with similar structures often act as inhibitors of carbonic anhydrase and exhibit antibacterial properties .

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole, including those related to 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, exhibit moderate to strong antimicrobial activity against various bacteria and fungi. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) ranging from 125 μg/mL to 250 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNFα and nitric oxide in macrophages stimulated by lipopolysaccharides (LPS). This effect is crucial in conditions characterized by chronic inflammation.

3. Enzyme Inhibition

The inhibition of human carbonic anhydrase (hCA) is a key area of interest. Pyrazole derivatives have been identified as effective hCA inhibitors, with some compounds showing IC50 values in the nanomolar range. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Case Studies

Q & A

Basic Research Questions

Q. What are the key considerations in the multi-step synthesis of 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea?

- Methodological Answer : The synthesis typically involves sequential heterocycle formation and urea coupling. Key steps include:

- Pyrazole Ring Construction : Cyclocondensation of hydrazine derivatives with diketones or alkynes under controlled pH and temperature to ensure regioselectivity .

- Urea Linkage : Reaction of an isocyanate intermediate with a phenethylamine derivative in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Catalysts like triethylamine improve yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) and NMR .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze / spectra to confirm proton environments and connectivity (e.g., urea NH peaks at δ 6.5–7.0 ppm; pyrazine aromatic protons at δ 8.5–9.0 ppm) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Ensure data resolution <1.2 Å and R-factor <0.04. Address thermal motion artifacts via TLS parameterization .

Advanced Research Questions

Q. How can structural modifications enhance target binding affinity while minimizing off-target effects?

- Methodological Answer :

- Rational Design : Replace pyrazine with bioisosteres (e.g., pyridazine) to modulate electronic properties. Introduce substituents at the phenethyl group to improve lipophilicity (ClogP 2.5–3.5) .

- SAR Studies : Test derivatives in enzyme inhibition assays (e.g., kinase panels). Use molecular docking (AutoDock Vina) to prioritize candidates with predicted ΔG < -8 kcal/mol .

- Selectivity Screening : Cross-test against related receptors (e.g., σ1 vs. σ2 receptors) to identify substituents that reduce off-target binding .

Q. How should researchers resolve contradictions in crystallographic data for polymorphic forms?

- Methodological Answer :

- Polymorph Screening : Recrystallize from diverse solvents (e.g., ethanol, DMF) and analyze via PXRD to detect lattice variations .

- Data Reconciliation : Compare unit cell parameters (e.g., space group P vs. C2/c). Use Rietveld refinement in TOPAS to quantify phase mixtures .

- Thermal Analysis : Perform DSC to identify enantiotropic or monotropic transitions (∆Hfus > 100 J/g indicates stable polymorphs) .

Q. What strategies optimize in vitro bioactivity assays for this compound?

- Methodological Answer :

- Assay Design : Use FRET-based or fluorescence polarization assays for real-time monitoring of target engagement (e.g., IC < 1 µM). Include positive controls (e.g., staurosporine for kinases) .

- Buffer Optimization : Adjust pH (7.4) and ionic strength (150 mM NaCl) to mimic physiological conditions. Add DMSO ≤0.1% to prevent solvent toxicity .

- Data Normalization : Apply Hill slope correction to account for cooperative binding artifacts .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for urea derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify stoichiometry (1:1.2 amine:isocyanate ratio) and reaction time (12–24 hr). Trace water content (<50 ppm) is critical for yield consistency .

- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., carbamic acid). Optimize anhydrous conditions with molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.